CHAPS

Immunoprecipitation Membrane protein extraction MHC glycoproteins

Membrane protein solubilization often fails due to denaturation or low yields from ionic or non-ionic detergents. CHAPS is a zwitterionic sulfobetaine that preserves native conformation and activity. - **Critical for IP**: Enables detection of epitopes masked by Triton X-100 or NP-40. - **Defined parameters**: R_sat = 0.40, R_sol = 1.04 mol/mol for reproducible proteoliposome reconstitution. - **ECM decellularization**: Maintains collagen triple-helix integrity (CD spectra confirmed). Available for immediate research supply.

Molecular Formula C32H58N2O7S
Molecular Weight 614.9 g/mol
Cat. No. B7881396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHAPS
Molecular FormulaC32H58N2O7S
Molecular Weight614.9 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41)/t21-,22?,23-,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1
InChIKeyUMCMPZBLKLEWAF-RFCNGIAKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CHAPS Technical Specifications & Selection Guide


CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic sulfobetaine detergent derived from cholic acid, with a molecular weight of 614.88 Da . It combines the steroid backbone of bile salts with a sulfobetaine polar head group, yielding a net-neutral zwitterionic character across a broad pH range (2 to 12) . CHAPS is classified as a non-denaturing surfactant with a critical micelle concentration (CMC) of 6–10 mM and a low aggregation number of 4–14 . These physicochemical properties position CHAPS as a widely adopted solubilization agent for membrane protein extraction and purification workflows where preservation of native conformation and biological activity is critical .

CHAPS Substitution Risk Analysis


Detergents within the same structural or ionic class cannot be interchanged without introducing substantial variability in protein yield, lipid co-extraction profile, and preservation of functional activity. Direct comparative studies demonstrate that CHAPS, CHAPSO, Triton X-100, NP-40, digitonin, and SDS each produce markedly distinct solubilization outcomes when applied to identical membrane targets under standardized conditions [1][2]. For example, while CHAPS and CHAPSO are both zwitterionic sulfobetaines with similar CMC values, they differ measurably in lipid-to-protein extraction ratios and in the detergent-to-phospholipid ratios required to initiate lamellar-to-micellar transitions [1][3]. Similarly, CHAPS and Triton X-100 share comparable CMC ranges yet produce inverse lipid extraction profiles and divergent protein activity retention [1]. These quantifiable differences underscore that detergent selection directly governs which membrane-associated complexes remain intact, which lipid environments are retained, and ultimately which functional assays yield interpretable data [4].

CHAPS Comparative Performance Data


MHC-Like Glycoprotein Detection vs. Nonionic Detergents

In a direct head-to-head solubilization study using a murine leukemia cell line (AKR-derived 424), CHAPS enabled detection of a class I-like MHC antigen that was not detectable following extraction with either NP-40 or Triton X-100 [1]. The differential outcome was attributed to CHAPS being 'more efficient' than the nonionic detergents in breaking protein-protein interactions, thereby exposing an epitope otherwise masked in multi-protein complexes [1].

Immunoprecipitation Membrane protein extraction MHC glycoproteins

Collagen Denaturation in Decellularized ECM

Using a collagen hybridizing peptide (CHP) that specifically binds to unfolded collagen chains, Hwang et al. directly compared the molecular denaturation effects of four detergents on porcine ligament and urinary bladder matrix [1]. SDS and Triton X-100 denatured the triple-helical collagen molecule, whereas CHAPS and sodium deoxycholate (SD) did not [1]. Circular dichroism spectra confirmed that intact triple-helical collagen molecules remained in CHAPS solutions [1].

Decellularization ECM preservation Regenerative medicine

Rhodopsin Spectral Accuracy vs. Digitonin

A comparative study evaluated CHAPS-PC (CHAPS combined with phosphatidylcholine) as a substitute for digitonin in extracting rhodopsin for spectral sensitivity measurements across three squid species [1]. The difference in absorption maximum (λₘₐₓ) between CHAPS-PC and digitonin extractions was 0–3 nm for all species tested, demonstrating functionally equivalent spectral performance [1]. The study explicitly notes that 'CHAPS and PC are less expensive than digitonin, which is advantageous when conducting repeated experiments' [1].

Rhodopsin extraction Visual pigment analysis Spectroscopy

Liposome Solubilization Parameters

Cladera et al. systematically quantified the lamellar-to-micellar transition parameters for CHAPS and CHAPSO during unilamellar liposome solubilization [1]. The detergent-to-phospholipid ratios at which the lamellar-to-micellar transition initiates (R_sat) and completes (R_sol) differ measurably between the two zwitterionic detergents [1].

Proteoliposome reconstitution Membrane protein reconstitution Transport assays

Critical Micelle Concentration and Dialysis Removal

Streaming potential measurements provided a direct, single-method comparison of CMC values across four detergent classes [1]. CHAPS exhibited a CMC of 5.80 mM, while Triton X-100 exhibited a CMC of 0.16 mM under identical aqueous conditions [1]. The 36-fold higher CMC of CHAPS confers the practical advantage of dialyzability, enabling detergent removal without chromatography .

Detergent removal Dialysis CMC comparison

Opioid Receptor Solubilization and Binding Affinity

Simon et al. directly compared digitonin and CHAPS for solubilizing opioid receptors from rat brain membranes [1]. Digitonin yielded 70–75% solubilization, whereas CHAPS yielded 30–35% [1]. However, both detergents preserved KD values comparable to membrane fractions, and the rank order potency of competing ligands was unchanged after CHAPS solubilization [1]. Hydrodynamic analysis revealed distinct receptor populations with sedimentation coefficients of 8S and 15.6S for CHAPS extracts versus 9.2S and 13.2S for digitonin [1].

Opioid receptor Receptor solubilization Ligand binding

CHAPS Application Scenarios


Immunoprecipitation of Membrane Protein Complexes

CHAPS should be prioritized over NP-40 or Triton X-100 for immunoprecipitation workflows targeting membrane protein complexes where subunit interactions must be preserved for detection. Direct comparative evidence demonstrates that CHAPS enabled detection of an MHC-like antigen that was completely undetectable after NP-40 or Triton X-100 solubilization [1]. This property is attributed to CHAPS being more efficient at disrupting protein-protein interactions without denaturing individual subunits, thereby exposing otherwise masked epitopes [1]. Procurement of CHAPS for this application is justified when alternative detergents have failed to yield detectable immunoprecipitated bands.

Decellularization for ECM Scaffold Preparation

For decellularization protocols aimed at producing ECM scaffolds with preserved collagen triple-helical structure, CHAPS is a demonstrably superior selection over SDS or Triton X-100. Comparative molecular assessment using collagen hybridizing peptide (CHP) staining showed that SDS and Triton X-100 denature collagen molecules, whereas CHAPS and sodium deoxycholate do not [2]. Circular dichroism spectra confirmed intact triple-helical collagen in CHAPS solutions [2]. Laboratories procuring CHAPS for this application should expect preservation of collagen molecular integrity while still achieving effective cell removal.

Proteoliposome Reconstitution for Transport Assays

CHAPS is a well-validated detergent for membrane protein reconstitution into proteoliposomes, with quantitatively defined solubilization parameters that support reproducible method development. The lamellar-to-micellar transition initiates at R_sat = 0.40 mol detergent/mol phospholipid and completes at R_sol = 1.04 mol/mol [3]. These parameters differ from those of the closely related analog CHAPSO (R_sat = 0.21, R_sol = 0.74 mol/mol), providing a wider operational window for controlled solubilization [3]. CHAPS-reconstituted proteoliposomes are homogeneous in size, exhibit low permeability, and are well suited for transport measurements [3].

2D Electrophoresis of Microsomal Proteins

Replacement of NP-40 with CHAPS in isoelectric focusing of microsomal proteins yields markedly improved resolution. In a direct comparison using rainbow trout liver microsomes, CHAPS increased resolution substantially compared to NP-40, enabling effective separation of up to 300 μg of crude microsomal protein [4]. Critically, CHAPS exhibited no effect on the stability or type of pH gradient when compared to NP-40 during isoelectric focusing in the presence of urea [4]. Procurement of CHAPS for 2D electrophoresis workflows is supported by this quantified resolution advantage and compatibility with urea-containing IEF buffers.

Technical Documentation Hub

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32 linked technical documents
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